4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one
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Overview
Description
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one is a synthetic organic compound characterized by its unique structural features It contains a cyclopentene ring substituted with a fluorine atom and a tert-butyl(dimethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The cyclopentene ring can be constructed through various cyclization reactions, often involving palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon, using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Epoxides or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclopentenes with various functional groups.
Scientific Research Applications
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butyl(dimethyl)silyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-{[tert-Butyl(dimethyl)silyl]oxy}spiro[4.5]dec-1-en-6-one
- 4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-diisopropoxy-4-(3-methoxy-1-cyclohexen-1-yl)-2-cyclobuten-1-one
- 4-[(tert-Butyldimethylsilyl)oxy]butanal
Uniqueness
4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one is unique due to the presence of both a fluorine atom and a tert-butyl(dimethyl)silyl group on a cyclopentene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications .
Properties
CAS No. |
113962-13-3 |
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Molecular Formula |
C11H19FO2Si |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclopent-2-en-1-one |
InChI |
InChI=1S/C11H19FO2Si/c1-11(2,3)15(4,5)14-10-7-8(13)6-9(10)12/h6,10H,7H2,1-5H3 |
InChI Key |
GMNGVNMSSKOIHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)C=C1F |
Origin of Product |
United States |
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